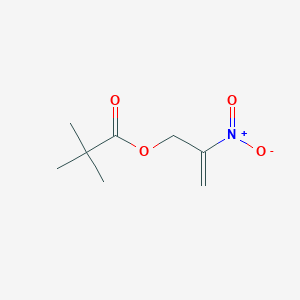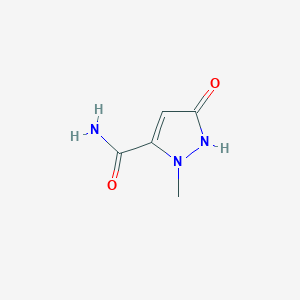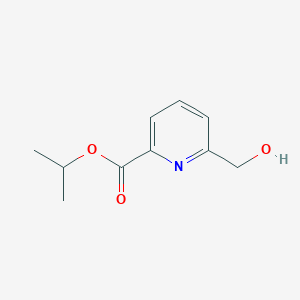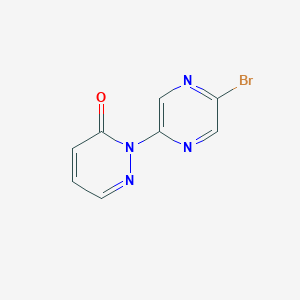
2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains both pyrazine and pyridazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone typically involves the bromination of pyrazine derivatives followed by cyclization reactions. One common method involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to yield the pyridazinone ring.
Industrial Production Methods
Industrial production methods for 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine and pyridazinone rings can undergo redox reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-pyrazinyl)morpholine
- 2-Piperidinone, 1-(5-bromo-2-pyrazinyl)
- 2-bromo-1-(5-bromo-2-pyrazinyl)ethanone
Uniqueness
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is unique due to its specific combination of pyrazine and pyridazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
CAS No. |
1198154-96-9 |
|---|---|
Molecular Formula |
C8H5BrN4O |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-(5-bromopyrazin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C8H5BrN4O/c9-6-4-11-7(5-10-6)13-8(14)2-1-3-12-13/h1-5H |
InChI Key |
VDJJTQFGHJAKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(N=C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


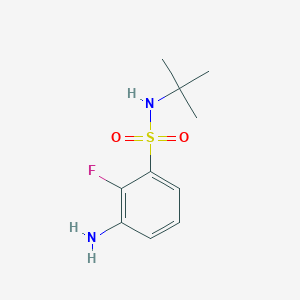


![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
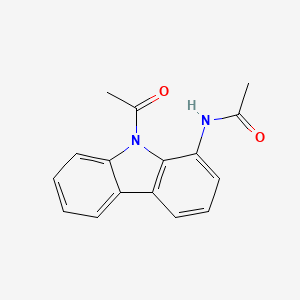
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
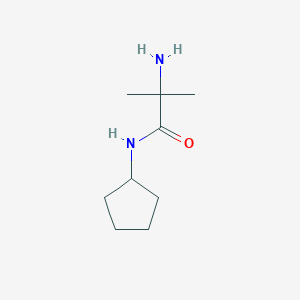
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
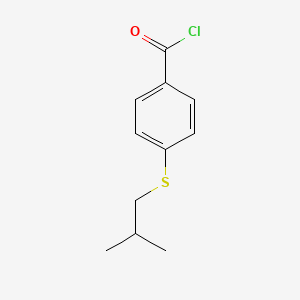
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
